molecular formula C12H12N2O3 B2441238 5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 130187-94-9

5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2441238
CAS No.: 130187-94-9
M. Wt: 232.239
InChI Key: WXNJBHPFRNTEEX-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 130187-94-9) is a high-purity chemical compound offered For Research Use Only . It is strictly intended for laboratory research and not for human use, diagnostic purposes, or any other application. This compound belongs to the class of pyrazole carboxylic acids, characterized by the molecular formula C 12 H 12 N 2 O 3 and a molecular weight of 232.24 g/mol . Its structure features a phenyl substituent and a methoxymethyl group on a pyrazole ring, which is functionalized with a carboxylic acid moiety. This specific architecture makes it a valuable chemical building block in various research applications. Researchers utilize this compound primarily in medicinal chemistry and drug discovery as a key intermediate in the synthesis of more complex molecules. The presence of both a carboxylic acid and an aromatic pyrazole ring in one molecule provides two potential sites for further chemical modification, facilitating the creation of amides, esters, and other derivatives for structure-activity relationship (SAR) studies. For identification, its SMILES notation is COCC1=C(C=NN1C2=CC=CC=C2)C(=O)O and its InChIKey is WXNJBHPFRNTEEX-UHFFFAOYSA-N . Please note that comprehensive data on its specific biological activity, mechanism of action, and applications in proprietary research are not publicly available in the current literature .

Properties

IUPAC Name

5-(methoxymethyl)-1-phenylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-17-8-11-10(12(15)16)7-13-14(11)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNJBHPFRNTEEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=NN1C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-phenyl-3-methyl-1H-pyrazole-4-carboxylic acid with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 5-(formylmethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.

    Reduction: Formation of 5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-methanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, as anticancer agents. Pyrazoles are known for their ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, research has shown that modifications to the pyrazole structure can enhance its efficacy against various cancer cell lines by targeting pathways such as the BRAF/ERK signaling cascade, which is crucial in melanoma treatment .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have been reported to exhibit significant inhibition of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases. Studies indicate that these compounds can modulate immune responses, thus offering therapeutic potential in conditions like rheumatoid arthritis .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Formation of the Pyrazole Ring : This is often achieved through condensation reactions involving hydrazines and carbonyl compounds.
  • Carboxylation : The introduction of the carboxylic acid group can be accomplished via various methods, including hydrolysis or carbon dioxide insertion into pre-existing functional groups.

The detailed synthesis pathways can vary based on specific desired properties and functionalities .

Polymer Chemistry

In material science, this compound has been explored as a monomer or additive in polymer formulations. Its unique chemical structure allows it to impart specific mechanical and thermal properties to polymers, enhancing their performance in applications such as coatings and adhesives .

Study on Anticancer Properties

A notable study published in a peer-reviewed journal demonstrated that derivatives of pyrazole, including this compound, exhibited potent activity against BRAF mutant melanoma cells. The study utilized in vitro assays to assess cell viability and proliferation rates, revealing a significant reduction in cancer cell growth compared to untreated controls .

Research on Anti-inflammatory Effects

Another research project focused on the anti-inflammatory effects of pyrazole derivatives highlighted their ability to inhibit the production of TNF-alpha and IL-6 in macrophage cell lines. This study provided evidence supporting the use of these compounds as potential therapeutic agents for chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxymethyl and phenyl groups can enhance its binding affinity and specificity towards these targets. The carboxylic acid group may also play a role in its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 5-(hydroxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
  • 5-(formylmethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
  • 5-(methoxymethyl)-1-phenyl-1H-pyrrole-4-carboxylic acid

Uniqueness

5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its stability and solubility compared to similar compounds with different substituents.

Biological Activity

5-(Methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a compound of interest in medicinal chemistry, primarily due to its diverse biological activities. This article presents an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with a methoxymethyl group and a phenyl group, which contribute to its unique reactivity and biological activity. Its molecular formula is C12H13N3O3, with a molecular weight of 232.24 g/mol. The presence of the carboxylic acid group enhances its solubility and bioavailability, making it suitable for various biological applications .

The biological activity of this compound is attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in inflammation and pain modulation. The methoxymethyl and phenyl substituents are thought to enhance binding affinity, while the carboxylic acid group plays a crucial role in solubility .

1. Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. It modulates pathways associated with pain and inflammation, which could make it a candidate for treating conditions such as arthritis or other inflammatory diseases .

2. Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity. Its structural features allow it to interact with microbial targets, potentially inhibiting their growth .

3. Anticancer Potential

Emerging evidence points to the compound's potential anticancer activity. Although further studies are required to elucidate its mechanisms and efficacy, initial findings suggest that it may influence cancer cell proliferation .

Comparative Biological Activity Table

Activity Description Reference
Anti-inflammatoryModulates inflammatory pathways; potential use in arthritis treatment
AnalgesicExhibits pain-relief properties through receptor interaction
AntimicrobialInhibitory effects on various microbial strains
AnticancerPotential to inhibit cancer cell proliferation; further studies needed

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound in animal models of inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its therapeutic potential in managing inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity against various bacterial strains. The compound demonstrated effective inhibition at specific concentrations, comparable to standard antimicrobial agents, indicating its potential as a bioactive molecule in treating infections .

Q & A

Basic Research Question: What are the established synthetic routes for 5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid?

Answer:
The compound is typically synthesized via cyclocondensation of ethyl acetoacetate derivatives with phenylhydrazine and methoxymethyl-containing reagents. A common approach involves:

Cyclocondensation : Reacting ethyl acetoacetate with phenylhydrazine to form a pyrazole core.

Functionalization : Introducing the methoxymethyl group via alkylation or substitution reactions. For example, using methoxymethyl chloride or anhydrides under basic conditions.

Hydrolysis : Converting ester intermediates to the carboxylic acid using aqueous NaOH or HCl .
Key intermediates and reaction progress are monitored via TLC and purified via recrystallization or column chromatography.

Basic Research Question: What spectroscopic and analytical methods are used to characterize this compound?

Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid, C-O-C for methoxymethyl) .
  • NMR : ¹H-NMR confirms substitution patterns (e.g., phenyl protons at δ 7.2–7.6 ppm, methoxymethyl protons at δ 3.3–3.5 ppm). ¹³C-NMR verifies carbonyl carbons (~165–170 ppm) .
  • Mass Spectrometry : Determines molecular ion peaks and fragmentation patterns (e.g., [M+H]+ via ESI-MS) .
  • X-ray Crystallography : Resolves 3D structure and intermolecular interactions (e.g., hydrogen bonding networks) using SHELX programs .

Basic Research Question: What pharmacological activities have been investigated for pyrazole-4-carboxylic acid derivatives?

Answer:
Derivatives of this scaffold are evaluated for:

  • Analgesic/Anti-inflammatory Activity : Carrageenan-induced rat paw edema models and acetic acid writhing tests. Compounds are screened for COX-2 inhibition .
  • Antimicrobial Activity : Broth microdilution assays against Candida albicans biofilms or bacterial strains (e.g., S. aureus), with MIC values reported .
  • Ulcerogenicity : Assessed via histopathological analysis in rodent gastric mucosa .

Advanced Research Question: How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity in acylation steps .
  • Catalysts : Use Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling to introduce aryl groups .
  • Temperature Control : Reflux conditions (e.g., 8–12 hours at 80°C) for complete cyclization .
  • Purification : Recrystallization from ethanol or ethyl acetate removes byproducts. Purity is confirmed via elemental analysis (>98%) .

Advanced Research Question: How are computational methods like DFT used to study its electronic and structural properties?

Answer:

  • DFT Calculations : Compare experimental spectral data (IR, NMR) with theoretical results using B3LYP/6-311++G(d,p) basis sets. Deviations >5% suggest conformational discrepancies .
  • HOMO-LUMO Analysis : Predicts reactivity sites (e.g., electron-deficient pyrazole C-4 position) for electrophilic substitutions .
  • Molecular Docking : Models interactions with biological targets (e.g., COX-2 active site) to guide SAR studies .

Advanced Research Question: How can contradictions in spectral or crystallographic data be resolved?

Answer:

  • Cross-Validation : Confirm NMR assignments using 2D techniques (COSY, HSQC) .
  • Crystallographic Refinement : Use SHELXL to resolve disorder or twinning in X-ray data. R values <0.05 indicate high accuracy .
  • Dynamic NMR : Detect rotameric forms of the methoxymethyl group causing split peaks .

Advanced Research Question: What methodologies are employed in structure-activity relationship (SAR) studies?

Answer:

  • Substituent Variation : Replace methoxymethyl with halogen, alkyl, or aryl groups to evaluate bioactivity trends .
  • Pharmacophore Mapping : Identify critical moieties (e.g., carboxylic acid for COX-2 binding) via 3D-QSAR .
  • In Silico Screening : Virtual libraries predict derivatives with enhanced solubility or binding affinity .

Advanced Research Question: How does X-ray crystallography contribute to understanding supramolecular interactions?

Answer:

  • Hydrogen Bonding : Carboxylic acid dimers form O-H···O interactions (2.6–2.8 Å) stabilizing the crystal lattice .
  • π-π Stacking : Phenyl rings align with centroid distances of 3.8–4.2 Å, influencing packing efficiency .
  • SHELX Refinement : Resolves disorder using PART and SIMU instructions, with wR2 <0.18 indicating reliable models .

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